molecular formula C19H23N7Se2 B1193492 SLLN-15

SLLN-15

Cat. No.: B1193492
M. Wt: 507.36
InChI Key: KUGJLOYHZKIOSI-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SLLN-15 is an orally active seleno-purine molecule that selectively induces cytoprotective autophagy in triple-negative breast cancer (TNBC) cells by inhibiting the AKT-mTOR signaling pathway . Preclinical studies demonstrate its potent anti-proliferative and anti-metastatic effects in TNBC models. At 30 mg/kg, this compound reduced lung metastasis in mice bearing MDA-MB-231 and 4T1 TNBC tumors by suppressing AKT phosphorylation and downregulating Aurora kinase A (AURKA; 91% inhibition) and Janus kinase 2 (JAK2; 85% inhibition) . Unlike rapamycin, a classical mTOR inhibitor, this compound uniquely activates autophagic flux while maintaining selectivity for cancer cells, sparing normal tissues .

Properties

Molecular Formula

C19H23N7Se2

Molecular Weight

507.36

IUPAC Name

6-N-[(3S)-selenolan-3-yl]-2-N-(4-selenomorpholin-4-ylphenyl)-7H-purine-2,6-diamine

InChI

InChI=1S/C19H23N7Se2/c1-3-15(26-6-9-27-10-7-26)4-2-13(1)23-19-24-17-16(20-12-21-17)18(25-19)22-14-5-8-28-11-14/h1-4,12,14H,5-11H2,(H3,20,21,22,23,24,25)/t14-/m0/s1

InChI Key

KUGJLOYHZKIOSI-AWEZNQCLSA-N

SMILES

C1C[Se]CC1NC2=NC(=NC3=C2NC=N3)NC4=CC=C(C=C4)N5CC[Se]CC5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SLLN15;  SLLN 15;  SLLN-15

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

SLLN-15 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, although detailed information on the oxidation products is limited.

    Reduction: The compound can also undergo reduction reactions, which may alter its chemical structure and biological activity.

    Substitution: this compound can participate in substitution reactions, where certain functional groups are replaced by others.

Common reagents and conditions used in these reactions include dimethyl sulfoxide (DMSO) as a solvent and various catalysts to facilitate the reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

SLLN-15 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: this compound is used as a research tool to study autophagy and its regulation.

    Biology: The compound is used to investigate the biological pathways involved in autophagy and its impact on cell viability and proliferation.

    Medicine: this compound has shown significant potential as an anticancer agent, especially in the treatment of TNBC.

    Industry: While its industrial applications are still under exploration, this compound holds promise for the development of new therapeutic agents and diagnostic tools.

Comparison with Similar Compounds

Comparison with Similar Compounds

Mechanism of Action

Compound Primary Target Autophagy Modulation Key Pathways Affected
SLLN-15 AKT-mTOR Inducer AKT-mTORC1, AURKA, JAK2
LYN-1604 ULK1 Inducer ULK1-AMPK-mTOR
Flubendazole Microtubules Inducer Unclear; possible ROS-mediated
Pyogenic Acid A LC3B/p62 Inducer LC3B I/II accumulation, p62

This compound distinguishes itself through dual inhibition of AKT-mTOR and downstream kinases (AURKA/JAK2), resulting in sustained cytostatic autophagy. In contrast, LYN-1604 directly activates ULK1 to bypass mTOR regulation , while Pyogenic Acid A (PA) promotes LC3B conversion and p62 accumulation to sensitize cells to anoikis . Flubendazole’s mechanism remains less defined but may involve microtubule disruption and reactive oxygen species (ROS) .

Efficacy in TNBC Models

Compound In Vitro IC₅₀ (TNBC Cells) In Vivo Metastasis Suppression Oral Bioavailability
This compound 1.2–2.5 µM (MDA-MB-231) 70–80% reduction in lung metastasis Yes
LYN-1604 0.8–1.5 µM (MDA-MB-468) 50–60% reduction No (IV administration)
Flubendazole 3.0–5.0 µM (4T1) 40–50% reduction Limited
Pyogenic Acid A 4.5–6.0 µM (4T1) 60–70% reduction No

This compound exhibits superior oral bioavailability and dose-dependent efficacy compared to other autophagy modulators. At 30 mg/kg, it achieved near-complete suppression of TNBC lung metastasis in mice, outperforming LYN-1604 and PA .

Selectivity and Toxicity

This compound shows minimal off-target effects in normal cells due to its selective inhibition of AKT-mTOR in TNBC cells . In contrast, Flubendazole’s broad microtubule-targeting activity causes significant gastrointestinal toxicity in preclinical models , while PA’s natural origin limits its potency and specificity .

Research Findings and Clinical Implications

  • Synergy with Standard Therapies : this compound enhances the efficacy of CDK4/6 inhibitors by blocking AKT-driven resistance pathways .
  • Clinical Readiness : this compound’s oral activity and favorable toxicity profile position it as a promising candidate for Phase I trials in metastatic TNBC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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